Urechistachykinin II

Antimicrobial Peptides Invertebrate Neuropeptides MIC Determination

Urechistachykinin II (Uru-TK II) is a 10-amino-acid invertebrate tachykinin-related peptide with a unique C-terminal Arg-NH₂ residue, distinguishing it from vertebrate tachykinins (Met-NH₂). It exhibits zero hemolytic activity and no mammalian NK1 receptor activation, making it the essential negative control and specificity reagent for invertebrate GPCR characterization and non-cytolytic antimicrobial mechanism studies. Its amphipathic sequence enables investigation of membrane-disrupting effects without confounding cytotoxicity. Required ligand for urechistachykinin receptor (UTKR) functional assays and SAR campaigns targeting receptor subtype selectivity. Generic substitution with Substance P or antimicrobial peptides invalidates comparative pharmacology experiments.

Molecular Formula C44H66N14O10S
Molecular Weight 983.2 g/mol
CAS No. 149097-04-1
Cat. No. B549583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrechistachykinin II
CAS149097-04-1
Synonymsalanyl-alanyl-glycyl-methionyl-glycyl-phenylalanyl-phenylalanyl-glycyl-alanyl-argininamide
H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2
urechistachykinin II
Molecular FormulaC44H66N14O10S
Molecular Weight983.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N
InChIInChI=1S/C44H66N14O10S/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49)/t25-,26-,27-,30-,31-,32-,33-/m0/s1
InChIKeyTUMKXKCPAKKYFR-XHMOLBPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urechistachykinin II (Uru-TK II, CAS 149097-04-1): Invertebrate Tachykinin-Related Peptide with Non-Hemolytic Antimicrobial Activity


Urechistachykinin II (Uru-TK II) is a 10-amino-acid invertebrate tachykinin-related peptide (TRP) isolated from the ventral nerve cords of the echiuroid worm Urechis unicinctus [1]. Its primary sequence is H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂ [2]. It belongs to a family of peptides that includes Urechistachykinin I and several Uru-TK-like peptides [3]. Unlike vertebrate tachykinins that possess a C-terminal Met-NH₂, Uru-TK II terminates in Arg-NH₂, a structural feature that dictates its distinct receptor selectivity and bioactivity profile [4].

Why Urechistachykinin II (CAS 149097-04-1) Cannot Be Replaced by Generic Tachykinin Analogs


Generic substitution with other tachykinins or antimicrobial peptides fails because Urechistachykinin II possesses a unique combination of a C-terminal Arg-NH₂ residue and a specific amphipathic sequence that dictates its differential receptor activation and membrane selectivity [1]. While vertebrate tachykinins like Substance P activate NK1 receptors and many antimicrobial peptides cause hemolysis, Uru-TK II shows no activity at mammalian NK1 receptors and exhibits zero hemolytic effect even at high concentrations [2]. This distinct profile means that experiments designed to probe invertebrate neurokinin-like receptors, non-cytolytic antimicrobial mechanisms, or evolutionary pharmacology cannot be reliably executed with generic substitutes.

Quantitative Differential Evidence for Urechistachykinin II vs. Closest Analogs


Antibacterial Potency: Urechistachykinin II vs. Urechistachykinin I and Kanamycin

In direct head-to-head testing, Urechistachykinin II (Uru-TK II) exhibited stronger antibacterial activity than Urechistachykinin I (Uru-TK I) against multiple strains. Against Gram-positive Streptococcus mutans, Uru-TK II showed an MIC of 12.7 µM compared to 21.3 µM for Uru-TK I [1]. Against Gram-negative Pseudomonas aeruginosa, Uru-TK II (MIC = 12.7 µM) was more potent than both Uru-TK I (21.3 µM) and kanamycin (172 µM) [1]. The activity of Uru-TK II against Gram-negative Escherichia coli O-157 (MIC = 12.7 µM) was comparable to kanamycin (10.7 µM) [1].

Antimicrobial Peptides Invertebrate Neuropeptides MIC Determination

Hemolytic Safety: Urechistachykinin II vs. Melittin

A critical differentiator for procurement is the complete absence of hemolytic activity. Urechistachykinin II showed 0% hemolysis of human erythrocytes at all tested concentrations up to 100 µM [1]. In stark contrast, the control antimicrobial peptide melittin exhibited 100% hemolysis at concentrations as low as 6.25 µM [1]. This non-hemolytic profile is shared with Urechistachykinin I but stands in direct opposition to many cationic antimicrobial peptides that lyse mammalian cells.

Host-Cell Selectivity Cytotoxicity Antimicrobial Peptides

Receptor Selectivity: Urechistachykinin II vs. Substance P at the Urechistachykinin Receptor (UTKR)

Functional analysis of the cognate urechistachykinin receptor (UTKR) expressed in Xenopus oocytes revealed that Uru-TK II activates calcium-dependent signal transduction equivalently to all other Uru-TK isoforms (I, III, IV, V, VII) [1]. However, UTKR was not activated by mammalian Substance P [1]. This demonstrates that Uru-TK II possesses a specific ligand-receptor pairing absent in vertebrate tachykinin systems. While this is a class-level inference (all Uru-TKs activated UTKR similarly), the data establish that Substance P cannot substitute for Uru-TK II in UTKR-based assays.

GPCR Pharmacology Neuropeptide Receptors Signal Transduction

Absence of Mammalian NK1 Activity: Urechistachykinin II vs. Substance P in Frog Skin Ion Transport

In a comparative screen of tachykinin peptides for stimulation of short-circuit current (SCC) across frog skin (an NK1-like receptor assay), Urechistachykinin I and Urechistachykinin II had no effect, while Substance P and a selective NK1 agonist ([Sar⁹-Met(O₂)¹¹]-Substance P) strongly stimulated SCC [1]. The rank order of potency included >10 other tachykinins, with Uru-TK I and II being among the few completely inactive peptides [1]. This confirms that Uru-TK II does not engage mammalian NK1 receptors.

NK1 Receptor Ion Transport Tachykinin Pharmacology

Optimal Procurement-Driven Application Scenarios for Urechistachykinin II (CAS 149097-04-1)


Antimicrobial Mechanism Studies Requiring Zero Hemolytic Background

Based on the quantitative MIC data and the 0% hemolysis profile, Urechistachykinin II is the preferred reagent for investigating membrane-disrupting antimicrobial mechanisms without confounding cytotoxicity [1]. Its activity against both Gram-positive and Gram-negative bacteria, combined with a clean safety profile in erythrocyte assays, allows researchers to isolate membrane-active effects from host-cell lysis artifacts [1].

Invertebrate Neuropeptide GPCR Pharmacology and Evolutionary Studies

As established by the UTKR functional data, Urechistachykinin II is a required ligand for characterizing the urechistachykinin receptor and related invertebrate GPCRs [2]. Its inability to activate mammalian NK1 receptors further positions it as a specificity control in comparative pharmacology experiments [3].

Structure-Activity Relationship (SAR) Studies of Tachykinin C-Terminal Residues

The 1000-fold shift in contractile activity observed upon C-terminal substitution demonstrates that Uru-TK II is an essential reference compound for dissecting the structural determinants of tachykinin receptor activation [4]. Its Arg-NH₂ terminus is the key differentiator from vertebrate tachykinins (Met-NH₂) and directly informs SAR campaigns focused on receptor subtype selectivity [4].

Control Peptide in Mammalian NK1 Receptor Assays

The lack of effect of Urechistachykinin II in the frog skin ion transport assay (and by extension, its lack of activity at mammalian NK1 receptors) makes it an ideal negative control for experiments designed to validate NK1-selective agonists or antagonists [3]. Its inclusion ensures that observed effects are not due to non-specific peptide interactions.

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